6-Keto Cyproterone Acetate
Overview
Description
6-Keto Cyproterone Acetate is a derivative of Cyproterone Acetate, a synthetic steroidal antiandrogen and progestin. It is primarily used in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism. The compound is known for its ability to block androgen receptors and inhibit the effects of male hormones.
Biochemical Analysis
Cellular Effects
The cellular effects of 6-Keto Cyproterone Acetate are not well-studied. Its parent compound, Cyproterone Acetate, has been shown to have significant effects on cells. For example, it has been found to induce the expression of CYP1A1, a gene targeted by the aryl hydrocarbon receptor (AhR), in mouse Hepa-1c1c7 cells .
Molecular Mechanism
Cyproterone Acetate, from which it is derived, is known to suppress the actions of testosterone and its metabolite dihydrotestosterone on tissues by blocking androgen receptors, which prevents androgens from binding to them and suppresses luteinizing hormone, thereby reducing testosterone levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto Cyproterone Acetate involves multiple steps, starting from commercially available steroids. One common method includes the oxidation of Cyproterone Acetate to introduce the keto group at the 6th position. This process typically involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Keto Cyproterone Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
6-Keto Cyproterone Acetate has a wide range of applications in scientific research:
Mechanism of Action
6-Keto Cyproterone Acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors in target tissues. This inhibition prevents the activation of androgen-responsive genes, thereby reducing the effects of male hormones. Additionally, it has progestogenic activity, which contributes to its therapeutic effects in conditions like prostate cancer and severe acne .
Comparison with Similar Compounds
Cyproterone Acetate: The parent compound, used for similar therapeutic purposes.
Megestrol Acetate: Another synthetic progestin with antiandrogenic properties.
Chlormadinone Acetate: A progestin with similar pharmacological effects.
Uniqueness: 6-Keto Cyproterone Acetate is unique due to the presence of the keto group at the 6th position, which enhances its antiandrogenic activity and alters its pharmacokinetic properties. This modification makes it a valuable compound for specific therapeutic applications where enhanced antiandrogenic activity is desired .
Properties
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-12(25)24(29-13(2)26)8-6-16-14-10-21(28)19-11-20(27)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h11,14-18H,5-10H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRUTYUSQYFQAC-FDTZYFLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)C5CC5C34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857905 | |
Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-05-3 | |
Record name | 3′H-Cyclopropa[1,2]pregna-1,4-diene-3,6,20-trione, 1β,2β-dihydro-17-hydroxy-, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17184-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4-diene-3,6,20-trione acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6,20-trioxo-1β,2β-dihydro-3′H-cyclopropa[1,2]pregna-1,4-dien-17-yl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT2TTV9KZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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